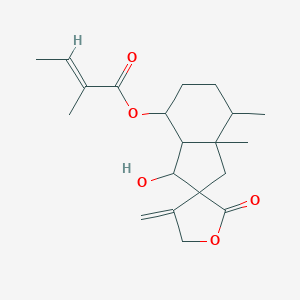

Bakkenolide C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by functionalization to introduce the hydroxy and oxo groups. The final step involves esterification with (E)-2-methylbut-2-enoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to a hydroxy group.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Properties

Bakkenolide C has demonstrated cytotoxic effects against several carcinoma cell lines. Research indicates that it may inhibit cancer cell proliferation through the modulation of various signaling pathways, including the PI3K/Akt pathway. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

1.2 Neuroprotective Effects

Studies have highlighted this compound's potential neuroprotective properties, particularly in models of cerebral ischemia. It has been shown to reduce neuronal apoptosis and improve survival rates in animal models subjected to oxygen-glucose deprivation (OGD). The compound appears to exert its protective effects by inhibiting the activation of pro-apoptotic factors and promoting the expression of anti-apoptotic proteins .

1.3 Anti-inflammatory Activity

this compound exhibits significant anti-inflammatory properties by modulating inflammatory cytokines such as IL-1β and TNF-α. This activity suggests its potential use in treating inflammatory diseases and conditions characterized by excessive inflammation .

Agricultural Applications

2.1 Insect Antifeedant Properties

Research indicates that this compound possesses insect antifeedant properties, making it a viable candidate for the development of natural insect repellents. Its effectiveness against various pest species could lead to applications in sustainable agriculture, reducing reliance on synthetic pesticides .

Comparative Analysis with Other Bakkenolides

The following table summarizes the biological activities of this compound compared to other bakkenolides:

| Compound | Anticancer Activity | Neuroprotective Effects | Insect Antifeedant |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Bakkenolide A | High | Moderate | Yes |

| Bakkenolide B | Low | High | Moderate |

| Bakkenolide D | Low | Unknown | High |

Case Studies and Research Findings

4.1 Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various carcinoma cell lines, suggesting its potential as an anticancer agent . A notable study found that treatment with this compound resulted in a significant reduction in cell viability among tested cancer cells.

4.2 Neuroprotection Against Ischemia

Animal models have indicated that this compound can mitigate damage from ischemic events through its antioxidant properties and ability to inhibit apoptosis pathways. This compound has been shown to improve neurological outcomes following cerebral ischemia .

4.3 Antimicrobial Properties

this compound has also been studied for its antimicrobial activity, particularly against bacterial neuraminidase, which is critical for bacterial pathogenesis. The compound's inhibition of this enzyme suggests potential applications in developing antibacterial agents .

Future Research Directions

Future research on this compound should focus on:

- Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion to enhance its therapeutic potential.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its anticancer and neuroprotective effects.

- Environmental Impact: Assessing the ecological implications of using this compound in agricultural practices.

Wirkmechanismus

The mechanism of action of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) acetate

- (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) propionate

Uniqueness

The uniqueness of (3-hydroxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) (E)-2-methylbut-2-enoate lies in its specific spirocyclic structure and the presence of both hydroxy and oxo functional groups. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer |

18456-00-3 |

|---|---|

Molekularformel |

C20H28O5 |

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |

InChI-Schlüssel |

KVPXGWXTEOVUGO-HKTLJSNGSA-N |

SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |

melting_point |

167-167.5°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.